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Introduction to Ciprofloxacin Analysis by HPLC-FLD

Ciprofloxacin [1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)-3-quinolone carboxylic acid] is
a broad-spectrum fluoroquinolone antibiotic with potent activity against both Gram-positive and Gram-
negative bacteria. Its bactericidal action results from inhibition of bacterial enzyme DNA gyrase, which is
essential for DNA synthesis [1]. Ciprofloxacin demonstrates excellent bioavailability (approximately 70%)
following oral administration, with maximum plasma concentrations ranging from 0.8 to 3.9 mg/mL
achieved within 1-2 hours after a single 500 mg dose [2]. The compound's zwitterionic nature, with pKa
values of 5.76 (acidic) and 8.68 (basic), allows it to exist in cationic form in acidic conditions and

zwitterion form in neutral environments, significantly influencing its chromatographic behavior [1].

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) has emerged as the
gold standard technique for ciprofloxacin quantification in complex matrices due to the compound's
inherent fluorescent properties. The fluorescence detection method offers superior sensitivity and
selectivity compared to ultraviolet detection, enabling reliable quantification at nanogram per milliliter levels
in biological samples [3] [4]. This technical note presents optimized protocols and application data for
HPLC-FLD determination of ciprofloxacin across various matrices, including human plasma, urine,

pharmaceutical formulations, and environmental samples.
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Analytical Method Advantages and Features

The HPLC-FLD method for ciprofloxacin quantification offers several significant advantages that make it
particularly suitable for routine analysis in research, clinical, and quality control settings. The method's
exceptional sensitivity enables reliable detection at trace levels, with limits of quantification as low as 20
ng/mL in plasma and 0.25 pg/L. in water samples [4] [1]. This sensitivity is coupled with excellent
selectivity achieved through optimized sample preparation and chromatographic separation, effectively

minimizing matrix interferences from biological and environmental samples.

The methodology demonstrates remarkable versatility across diverse sample matrices, including human
plasma, serum, urine, pharmaceutical formulations, and environmental waters [4] [5] [1]. From an economic
perspective, the technique offers cost efficiency by utilizing relatively simple instrumentation compared to
LC-MS/MS while maintaining high analytical performance. Additional practical advantages include high
throughput capability with analysis times under 8 minutes in optimized conditions and proven robustness
validated according to international guidelines, making it suitable for application in pharmacokinetic studies,

therapeutic drug monitoring, and quality control testing [3] [6] [7].

HPLC-FLD Method Parameters and Conditions

Instrumentation and Chromatographic System

The optimized HPLC-FLD system comprises several key components that collectively ensure reproducible
and accurate ciprofloxacin quantification. The system should include a binary or quaternary HPLC pump
capable of maintaining stable flow rates between 1.0-1.5 mL/min with minimal pulsation, an autosampler
with temperature control (4-10°C) to maintain sample integrity, and a column compartment with precise
temperature control (35-40°C) for retention time stability. The fluorescence detector must provide excitation
at 278 nm and emission at 440-450 nm, corresponding to ciprefloxacin's optimal fluorescence wavelengths

[3] [7]. Data acquisition and processing are typically handled by dedicated chromatography software.

For chromatographic separation, a reverse-phase C18 column (150-250 mm x 4.6 mm, 5 pm particle size)
provides optimal separation efficiency. Alternative stationary phases include pentafluorophenyl core-shell

columns (100 x 4.6 mm, 2.7 pm), which have demonstrated excellent separation of multiple
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fluoroquinolones in less than 7.5 minutes [6]. The mobile phase consists of a mixture of aqueous
orthophosphoric acid (0.025 M) adjusted to pH 3.0 with triethylamine or triethanolamine and acetonitrile
in a ratio typically ranging from 85:15 to 75:25 (aqueous:organic) [3] [7]. The separation is performed under

isocratic conditions at a flow rate of 1.0-1.2 mL/min with the column temperature maintained at 35-40°C.

Complete Method Parameters

Table 1: Optimized HPLC-FLD Conditions for Ciprofloxacin Determination

Parameter Specification Alternative/Optimized Conditions
Column C18 (150-250 x 4.6 mm, 5 pym) Pentafluorophenyl core-shell (100 x 4.6 mm,
2.7 pm)
Mobile Phase 0.025 M H3POa4 (pH 3.0):ACN 0.025 M H3POa (pH 3.0):ACN (75:25)
(85:15)
Flow Rate 1.0 mL/min 1.2 mL/min
Column 35°C 40°C
Temperature
Detection FLD: A_ex 278 nm/A_em 450 FLD: A_ex 278 nm/A_em 440 nm
nm
Injection Volume 20-50 pL 100 pL (for low concentrations)
Run Time 8-10 minutes <7.5 minutes (multiple FQs)
Retention Time 3.5-4.0 minutes 3.6 minutes [7]

Sample Preparation Protocols

Plasma and Serum Sample Preparation
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For biological applications, particularly therapeutic drug monitoring and pharmacokinetic studies, proper
sample preparation is critical for accurate ciprofloxacin quantification. The protein precipitation protocol
begins with aliquoting 200-500 pL of plasma or serum into a microcentrifuge tube. For internal standard
quantification, sarafloxacin can be added at this stage [7]. Then, add 2-3 velumes of acetonitrile (e.g., 400-
1500 pL for a 200-500 pL plasma sample) for protein precipitation. Vortex the mixture vigorously for 30-60
seconds to ensure complete protein denaturation, then centrifuge at 4000-5000 x g for 10-15 minutes at 20°C

to pellet the precipitated proteins [2].

Carefully transfer the supernatant to a clean tube, and for additional cleanup, add methylene chloride
(approximately 4 mL for 1.5 mL supernatant) to extract acetonitrile away from the ciprofloxacin-containing
aqueous layer. After vortexing and centrifugation, discard the organic bottom layer and use the upper
aqueous layer for injection [2]. For enhanced sensitivity, some protocols employ a double extraction

procedure or solid-phase extraction for ultratrace determinations.

Urine Sample Preparation

Urine sample preparation follows a simplified procedure due to the lower protein content in this matrix.
Begin by diluting urine samples with mobile phase (typically 1:10 to 1:50 dilution, depending on expected
concentration) [4]. Filter the diluted sample through a 0.45 pm membrane filter to remove particulate
matter. For additional cleanup, particularly for samples with complex matrices, employ ultrafiltration
through a filtering device after adding a displacing reagent [4]. Directly inject the filtered sample into the
HPLC system. For concentrated urine samples, further dilution may be necessary to bring the ciprofloxacin

concentration within the linear range of the calibration curve.

Environmental Water Sample Preparation

Environmental water samples require preconcentration to detect ciprofloxacin at trace levels. The Salting-
Out Assisted Liquid-Liquid Extraction (SALLE) method has demonstrated excellent recovery for water
samples [1]. Transfer 10 mL of water sample (tap water, surface water, or wastewater) to a 15 mL screw-
capped polyethylene tube. Add 5 mL of acetonitrile and 4 g of MgSOa to the sample, then shake gently for
6 minutes to ensure complete salt dissolution. Centrifuge the solution at 4000 rpm for 5 minutes to achieve

phase separation, then carefully withdraw the upper organic phase using a micro-syringe. Evaporate the
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extract under a gentle nitrogen stream and reconstitute the residue with 1 mL of distilled water prior to

HPLC injection [1].

Method Validation Data

Validation Parameters and Acceptance Criteria

The HPLC-FLD method for ciprofloxacin quantification has been extensively validated according to
international guidelines, demonstrating excellent performance characteristics across multiple laboratories and
applications. The method exhibits linear responses over concentration ranges relevant to each specific
application, from therapeutic drug monitoring to environmental analysis [3] [1] [7]. The precision of the
method, expressed as relative standard deviation (RSD%), falls well within acceptable limits for both intra-
day and inter-day analyses [3] [5]. Accuracy assessments demonstrate recovery rates conforming to
validation guidelines, while sensitivity parameters confirm the method's capability to detect and quantify

ciprofloxacin at clinically and environmentally relevant concentrations.

Table 2: Method Validation Parameters for Ciprofloxacin HPLC-FLD Determination

Validation Parameter Plasmal/Serum Urine Pharmaceuticals Water
Linear Range 0.02-5 pg/mL [7]1[2] 1-100 pg/mL [4] 0.39-50 pyg/mL [5]  0.1-100 pg/L [1]
LOD 10-20 ng/mL [7] - 0.11 pg/mL [5] 0.075 pg/L [1]
LOQ 20-41 ng/mL [4] [7] 1 pg/mL [4] 0.35 pg/mL [5] 0.25 pg/L [1]

| Precision (RSD%) | Intra-day: 0.5-4.5% [3] [2] Inter-day: 4.0-7.3% [2] | - | Repeatability: <5% [5]

Intermediate: <5.15% [5] | <10% [1] | | Accuracy (% Recovery) | 93-105% [7] | - | 97.4-104.3% [5] | 86.4-
120% [1] | | Stability | 40 days at -20°C [3] 3 freeze-thaw cycles [3] |- |- | - |

Applications
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Clinical and Pharmacokinetic Applications

The HPLC-FLD method has been successfully applied to therapeutic drug monitoring and
pharmacokinetic studies in various patient populations. In one significant application, the method was
utilized in a population pharmacokinetics study of ciprofloxacin in malnourished children, requiring
sensitive quantification down to 20 ng/mL in small plasma volumes (200 pL) [7]. The method demonstrated
sufficient sensitivity to characterize ciprofloxacin exposure in this special population, potentially informing

dosing optimization.

Another critical application involves bioequivalence studies of pharmaceutical formulations. The method
has been validated according to ICH guidelines and applied to compare test and reference formulations
containing 500 mg ciprofloxacin [2]. The methodology successfully supported bioequivalence

determinations by providing precise measurement of key pharmacokinetic parameters including AUC(_4

and C,,, with statistical analysis demonstrating no significant differences between formulations [2].

Pharmaceutical Quality Control

For pharmaceutical quality control, the HPLC-FLD method enables rapid and accurate quantification of
ciprofloxacin in various dosage forms. A validated method demonstrated compliance with pharmacopeial
requirements, showing that most compounded, generic, and similar drugs contained ciprofloxacin within the
acceptable range of 90-110% of the declared amount [5]. However, the analysis revealed that one generic
and one similar sample exceeded the allowed level (112.2%), highlighting the importance of rigorous
quality control testing [5]. The method showed excellent precision with HorRat values below 2.0, confirming

its suitability for routine quality control applications in pharmaceutical analysis.

Environmental Monitoring

Environmental applications of the HPLC-FLD method focus on detecting ciprofloxacin residues in water
samples at trace levels. The SALLE extraction method combined with HPLC-FLD analysis has been
successfully applied to various water matrices, including tap water, bottled mineral water, and

wastewater [1]. The method's exceptional sensitivity (LOQ of 0.25 pg/L) and good recovery rates (86.4-
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120%) make it suitable for monitoring pharmaceutical pollution in aquatic environments, contributing to

environmental risk assessments of antibiotic contamination [1].

Experimental Protocols

Standard Protocol for Plasma Analysis

Materials and Reagents:

¢ Ciprofloxacin reference standard (=99% purity)
e Acetonitrile (HPLC grade)

¢ Orthophosphoric acid (analytical grade)

e Triethylamine or triethanolamine

e Water (HPLC grade)

e Control human plasma

Mobile Phase Preparation:

Prepare 0.025 M orthophosphoric acid by diluting appropriate volume of concentrated acid in HPLC-
grade water

Adjust pH to 3.0 using triethylamine or triethanolamine

Prepare mobile phase by mixing aqueous solution with acetonitrile in 85:15 ratio

Filter through 0.45 um membrane filter and degas by sonication for 10 minutes

Standard Solution Preparation:

e Prepare stock solution of ciprofloxacin (1 mg/mL) in mobile phase or 0.01 M NaOH

e Prepare working standards by serial dilution in mobile phase to cover concentration range of 0.02-5
pg/mL

e Store stock solutions at 4°C when not in use

Sample Preparation:

Thaw frozen plasma samples at room temperature and vortex mix
Aliquot 200 pL of plasma into microcentrifuge tube

Add 400 pL of acetonitrile for protein precipitation

Vortex vigorously for 30 seconds

Centrifuge at 4000 x g for 10 minutes at 20°C
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Transfer supernatant to autosampler vial for injection

Chromatographic Conditions:

Column: C18 (150 x 4.6 mm, 5 ym)

Mobile Phase: 0.025 M H3POa4 (pH 3.0):ACN (85:15)
Flow Rate: 1.0 mL/min

Column Temperature: 35°C

Injection Volume: 20-50 pL

Detection: FLD, A_ex 278 nm, A_em 450 nm

Protocol for Environmental Water Analysis

Materials and Reagents:

Ciprofloxacin reference standard (=99% purity)
Acetonitrile (HPLC grade)

Magnesium sulfate anhydrous

Water (HPLC grade)

SALLE Procedure:

Measure 10 mL of water sample into 15 mL polyethylene tube
Add 5 mL of acetonitrile

Add 4 g of anhydrous MgSOa

Shake gently for 6 minutes until salt completely dissolves
Centrifuge at 4000 rpm for 5 minutes to achieve phase separation
Carefully collect upper organic phase using micro-syringe
Evaporate to dryness under gentle nitrogen stream

Reconstitute residue in 1 mL distilled water

Transfer to autosampler vial for HPLC analysis

Chromatographic Conditions:

Column: C18 (250 x 4.6 mm, 5 ym)

Mobile Phase: 0.025 M H3POa4 (pH 3.0):ACN (75:25)
Flow Rate: 1.2 mL/min

Column Temperature: 40°C

Injection Volume: 50-100 pL

Detection: FLD, A_ex 278 nm, A_em 440 nm
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Summary of Key Optimization Factors

Successful implementation of the HPLC-FLD method for ciprofloxacin requires careful attention to several
critical optimization factors. The mobile phase pH represents the most significant parameter, strongly
influencing peak shape, retention time, and selectivity; optimal separation occurs at pH 3.0, which
suppresses silanol interactions and controls the ionization state of ciprofloxacin [5]. The organic modifier
content (typically acetonitrile) affects retention time and resolution, with proportions between 15-25%
providing optimal balance between analysis time and adequate retention [3] [7]. The column temperature
impacts retention time stability and backpressure, with temperatures between 35-40°C providing optimal

consistency [3].

For fluorescence detection, the excitation and emission wavelengths must be properly set at 278 nm and
440-450 nm, respectively, to maximize signal-to-noise ratio [3] [7]. Sample preparation techniques must be
matrix-appropriate, with protein precipitation for plasma/serum, dilution for urine, and preconcentration
for environmental waters [4] [1] [7]. The sample solvent strength should be weaker than the mobile phase

to promote on-column focusing and sharp peaks [8].

Workflow Diagram
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Start Analysis
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Figure 1: Comprehensive workflow for ciprofloxacin analysis using HPLC-FLD detection, covering sample

preparation, chromatographic separation, and data analysis stages.

Troubleshooting Guide

Table 3: Troubleshooting Common HPLC-FLD Issues in Ciprofloxacin Analysis
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Problem Possible Causes Solutions

| Poor peak shape | Column degradation Incorrect mobile phase pH Sample solvent stronger than mobile
phase | Replace guard column Adjust mobile phase pH to 3.0 Use weaker solvent for reconstitution | |
Retention time shift | Mobile phase composition variation Column temperature fluctuations pH instability |
Prepare fresh mobile phase daily Maintain constant column temperature Use buffer with adequate capacity | |
Low recovery | Incomplete protein precipitation Inefficient extraction Adsorption losses | Increase
acetonitrile volume Optimize extraction time/salting-out Use silanized vials | | High background noise |
Contaminated mobile phase Dirty flow cell Lamp intensity degradation | Use high-purity reagents Flush flow
cell with methanol Replace lamp if necessary | | Irreproducible results | Injection volume variability
Column overloading Autosampler issues | Check injection precision Dilute sample if needed Service

autosampler |

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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